2-(Pyridin-2-ylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-ylamino)acetamide is an organic compound that features a pyridine ring attached to an acetamide group through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylamino)acetamide typically involves the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as potassium hydroxide. The intermediate product, ethyl 2-(pyridin-2-ylamino)acetate, is then treated with hydrazine hydrate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as controlled temperatures and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or toluene and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-ylamino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetamide: Similar structure but lacks the amino group.
2-(Pyridin-2-yl)ethanamine: Contains an ethylamine group instead of an acetamide group.
2-(Pyridin-2-yl)hydrazine: Features a hydrazine group instead of an acetamide group
Uniqueness
2-(Pyridin-2-ylamino)acetamide is unique due to its specific combination of a pyridine ring and an acetamide group linked through an amino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
102000-66-8 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(pyridin-2-ylamino)acetamide |
InChI |
InChI=1S/C7H9N3O/c8-6(11)5-10-7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,11)(H,9,10) |
InChI Key |
OSLVNEQHINWEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.